molecular formula C10H10N2O3 B11775384 3-Methyl-5-(2-methyloxazol-5-yl)-1H-pyrrole-2-carboxylic acid

3-Methyl-5-(2-methyloxazol-5-yl)-1H-pyrrole-2-carboxylic acid

Cat. No.: B11775384
M. Wt: 206.20 g/mol
InChI Key: FMLCMCXGVNMRJC-UHFFFAOYSA-N
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Description

3-Methyl-5-(2-methyloxazol-5-yl)-1H-pyrrole-2-carboxylic acid (CAS: 2092138-37-7) is a heterocyclic organic compound featuring a pyrrole core substituted with a methyl group at position 3, a carboxylic acid at position 2, and a 2-methyloxazole ring at position 5 . Its molecular formula is C₁₀H₁₀N₂O₃, with a molecular weight of 206.20 g/mol. The compound’s structure combines two heterocycles—pyrrole and oxazole—which confer unique electronic and steric properties. The pyrrole ring contributes aromaticity and hydrogen-bonding capability, while the oxazole substituent introduces rigidity and electronegative character due to its nitrogen and oxygen atoms. This dual heterocyclic architecture makes the compound a versatile scaffold in medicinal chemistry and materials science, particularly in drug design targeting enzyme inhibition or receptor modulation .

Properties

Molecular Formula

C10H10N2O3

Molecular Weight

206.20 g/mol

IUPAC Name

3-methyl-5-(2-methyl-1,3-oxazol-5-yl)-1H-pyrrole-2-carboxylic acid

InChI

InChI=1S/C10H10N2O3/c1-5-3-7(12-9(5)10(13)14)8-4-11-6(2)15-8/h3-4,12H,1-2H3,(H,13,14)

InChI Key

FMLCMCXGVNMRJC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC(=C1)C2=CN=C(O2)C)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-(2-methyloxazol-5-yl)-1H-pyrrole-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable pyrrole derivative with an oxazole precursor in the presence of a catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-(2-methyloxazol-5-yl)-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

3-Methyl-5-(2-methyloxazol-5-yl)-1H-pyrrole-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Methyl-5-(2-methyloxazol-5-yl)-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s uniqueness lies in its substitution pattern. Below is a comparative analysis with structurally related heterocyclic carboxylic acids:

Compound Name Molecular Formula Key Structural Features Biological/Physical Properties
3-Methyl-5-(2-methyloxazol-5-yl)-1H-pyrrole-2-carboxylic acid C₁₀H₁₀N₂O₃ Pyrrole + 2-methyloxazole + carboxylic acid Enhanced lipophilicity; potential enzyme inhibition
3-Methyl-5-(2-methyl-1H-imidazol-5-yl)-1H-pyrrole-2-carboxylic acid C₁₀H₁₁N₃O₂ Pyrrole + methylimidazole + carboxylic acid Stronger hydrogen-bonding capacity due to imidazole’s dual nitrogen atoms; explored in antimicrobial studies
5-(Pyrimidin-5-yl)-1H-pyrrole-2-carboxylic acid C₁₀H₈N₄O₂ Pyrrole + pyrimidine + carboxylic acid Planar pyrimidine enhances DNA intercalation; lower solubility than oxazole analogs
3-Methyl-5-(thiophen-2-yl)-1H-pyrrole-2-carboxylic acid C₁₀H₉NO₂S Pyrrole + thiophene + carboxylic acid Higher solubility in organic solvents; anti-tuberculosis activity reported
3-Methyl-1-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid C₁₂H₁₂N₂O₂ Pyrazole + methylphenyl + carboxylic acid Increased steric bulk; applications in agrochemicals

Key Differentiators

Thiophene analogs () exhibit higher lipophilicity but lack the oxazole’s electronegative character, which may influence target selectivity .

Pyrimidine-substituted analogs () show broader π-π stacking capabilities but suffer from reduced solubility, limiting bioavailability .

Biological Activity :

  • The dual heterocyclic system in the target compound allows for dual-mode interactions (e.g., hydrogen bonding via pyrrole and dipole interactions via oxazole), making it a candidate for kinase inhibition .
  • Imidazole analogs () are more potent in metal-ion coordination, relevant in metalloenzyme inhibition .

Physicochemical Properties

  • Lipophilicity : The methyl-oxazole group increases logP compared to unsubstituted pyrrole-carboxylic acids, enhancing membrane permeability .
  • Solubility: The carboxylic acid group improves aqueous solubility relative to non-acid analogs, though oxazole’s hydrophobicity moderates this effect .
  • Stability : Oxazole’s aromaticity contributes to thermal and oxidative stability, advantageous in industrial applications .

Biological Activity

3-Methyl-5-(2-methyloxazol-5-yl)-1H-pyrrole-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C9H8N2O3\text{C}_9\text{H}_8\text{N}_2\text{O}_3

This compound features a pyrrole ring substituted with a methyl group and a methyloxazole moiety, which contributes to its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrrole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant antibacterial and antifungal activities. For instance, a series of pyrrole derivatives demonstrated potent activity against various Gram-positive and Gram-negative bacteria, attributed to their ability to disrupt microbial cell membranes and inhibit key enzymatic pathways .

Anticancer Properties

The anticancer potential of this compound has also been explored. A related study on pyrrole derivatives indicated that they could induce cell cycle arrest in cancer cell lines by targeting specific signaling pathways. For example, compounds within this class have shown efficacy against B-cell lymphoma and other tumor types, with mechanisms involving apoptosis induction and inhibition of cell proliferation .

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes critical for microbial survival and cancer cell proliferation.
  • Cell Membrane Disruption : The lipophilic nature of the pyrrole ring allows these compounds to integrate into cellular membranes, leading to increased permeability and eventual cell death.
  • Modulation of Signaling Pathways : Research suggests that these compounds can modulate pathways involved in apoptosis, such as the PI3K/Akt and MAPK signaling cascades, enhancing their anticancer effects .

Study on Antimicrobial Efficacy

A recent publication evaluated the antimicrobial activity of various pyrrole derivatives, including this compound. The study reported Minimum Inhibitory Concentrations (MICs) indicating strong antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The results are summarized in Table 1.

CompoundMIC (µg/mL)Target Organism
This compound<16Staphylococcus aureus
This compound<32Escherichia coli

Study on Anticancer Activity

In another investigation focusing on the anticancer properties of pyrrole derivatives, it was found that this compound exhibited notable cytotoxicity against several cancer cell lines. The study highlighted that the compound induced apoptosis in BJAB cells at concentrations above 10 µM, with a significant increase in the proportion of cells in the G0/G1 phase of the cell cycle.

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